molecular formula C5H10ClO3P B14526398 2-Chloroethyl methyl ethenylphosphonate CAS No. 62516-51-2

2-Chloroethyl methyl ethenylphosphonate

Cat. No.: B14526398
CAS No.: 62516-51-2
M. Wt: 184.56 g/mol
InChI Key: STJWNNKPGZJPFK-UHFFFAOYSA-N
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Description

2-Chloroethyl methyl ethenylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, a methyl group, and an ethenylphosphonate moiety, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl methyl ethenylphosphonate typically involves the reaction of chloroethylphosphonic dichloride with methyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl methyl ethenylphosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid and corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates.

    Oxidation: Phosphonic acid derivatives.

    Hydrolysis: Phosphonic acid and alcohols.

Scientific Research Applications

2-Chloroethyl methyl ethenylphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl methyl ethenylphosphonate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, while the ethenylphosphonate moiety can participate in addition and oxidation reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which determine its behavior in different chemical environments.

Comparison with Similar Compounds

2-Chloroethyl methyl ethenylphosphonate can be compared with other similar compounds, such as:

    Bis(2-chloroethyl) ethenylphosphonate: Similar in structure but with two chloroethyl groups, leading to different reactivity and applications.

    2-Chloroethyl phosphonic acid: Lacks the methyl and ethenyl groups, resulting in different chemical properties and uses.

    Methyl ethenylphosphonate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a variety of chemical and industrial applications.

Properties

IUPAC Name

1-chloro-2-[ethenyl(methoxy)phosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJWNNKPGZJPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C=C)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60807875
Record name 2-Chloroethyl methyl ethenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62516-51-2
Record name 2-Chloroethyl methyl ethenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60807875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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